BenchChemオンラインストアへようこそ!

2-(Azetidin-3-ylidene)acetonitrile 4-methylbenzenesulfonate

Pharmaceutical Intermediates Salt Selection Stability

2-(Azetidin-3-ylidene)acetonitrile 4-methylbenzenesulfonate (CAS 2375195-72-3) is a crystalline tosylate salt of the azetidine-functionalized acetonitrile free base (CAS 1315059-55-2). The compound features a four-membered azetidine ring bearing an exocyclic cyanomethylene substituent, protonated at the ring nitrogen and ion-paired with a 4-methylbenzenesulfonate counterion.

Molecular Formula C12H14N2O3S
Molecular Weight 266.32
CAS No. 2375195-72-3
Cat. No. B2723862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-ylidene)acetonitrile 4-methylbenzenesulfonate
CAS2375195-72-3
Molecular FormulaC12H14N2O3S
Molecular Weight266.32
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.C1C(=CC#N)CN1
InChIInChI=1S/C7H8O3S.C5H6N2/c1-6-2-4-7(5-3-6)11(8,9)10;6-2-1-5-3-7-4-5/h2-5H,1H3,(H,8,9,10);1,7H,3-4H2
InChIKeyAMZNHEURPRBODY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Azetidin-3-ylidene)acetonitrile 4-Methylbenzenesulfonate (CAS 2375195-72-3): Procurement-Relevant Identity and Core Characteristics


2-(Azetidin-3-ylidene)acetonitrile 4-methylbenzenesulfonate (CAS 2375195-72-3) is a crystalline tosylate salt of the azetidine-functionalized acetonitrile free base (CAS 1315059-55-2). The compound features a four-membered azetidine ring bearing an exocyclic cyanomethylene substituent, protonated at the ring nitrogen and ion-paired with a 4-methylbenzenesulfonate counterion . With a molecular formula of C₁₂H₁₄N₂O₃S and a molecular weight of 266.32 g/mol, this building block is primarily positioned as a protected, shelf-stable intermediate for downstream synthetic elaboration—most notably as a precursor in baricitinib-related synthetic pathways [1]. It is supplied as a solid with a minimum purity specification of 97% and is classified as non-hazardous for transport under standard DOT/IATA provisions .

Why 2-(Azetidin-3-ylidene)acetonitrile 4-Methylbenzenesulfonate Cannot Be Interchanged with Other Azetidine-Acetonitrile Derivatives


The azetidine-acetonitrile scaffold is accessible in multiple physical forms—free base (CAS 1315059-55-2), hydrochloride (CAS 1314910-43-4), mesylate (CAS 2408963-47-1), and N-Boc-protected variants (e.g., CAS 1153949-11-1)—each presenting distinct handling, stability, and reactivity profiles that preclude casual substitution. The free base is documented as unstable and recommended for conversion to a salt form for storage ; the hydrochloride requires storage at 2–8°C under inert atmosphere , while the tosylate salt is reported as a room-temperature-stable solid that is non-hazardous for transport . Beyond handling, the choice of counterion governs the downstream synthetic utility: the free N–H azetidine in the tosylate form is poised for direct sulfonylation without a separate deprotection step—a requirement that burdens the N-Boc-protected intermediate (CAS 1153949-11-1) with additional synthetic operations and yield losses [1]. These differences mean that procurement decisions based solely on the core scaffold, without specifying the salt form, can result in incompatible physical properties, unplanned synthetic step additions, and batch-to-batch variability in downstream transformations.

Quantitative Comparative Evidence for 2-(Azetidin-3-ylidene)acetonitrile 4-Methylbenzenesulfonate Relative to the Closest Analogs


Solid-State Integrity and Handling: Tosylate Salt vs. Free Base and Hydrochloride Salt

Storage and handling requirements differ markedly among the available forms of 2-(azetidin-3-ylidene)acetonitrile. The free base (CAS 1315059-55-2) is explicitly described as unstable, with the recommendation that it be converted to a salt for storage . The hydrochloride salt (CAS 1314910-43-4) mandates storage at 2–8°C under inert gas . In contrast, the tosylate salt (CAS 2375195-72-3) is specified for long-term storage in a cool, dry place at ambient temperature and is classified as non-hazardous for DOT/IATA transport . These differential storage requirements carry direct implications for procurement logistics, inventory management, and experimental workflow planning.

Pharmaceutical Intermediates Salt Selection Stability

Synthetic Step Economy: Direct N–H Availability vs. N-Boc-Protected Intermediate

The tosylate salt presents a free azetidine N–H that is directly available for sulfonylation, whereas the widely used N-Boc-protected analog, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (CAS 1153949-11-1), requires an acid-mediated deprotection step prior to sulfonamide formation. In the published green synthesis route, the N-Boc intermediate is subjected to HCl (3 mol/L) in acetonitrile at room temperature for 16 hours to liberate the free amine before subsequent reaction with ethanesulfonyl chloride [1]. This deprotection contributes to additional reagent consumption, extended cycle time, and an isolated yield penalty—the Horner–Emmons step yielding the N-Boc intermediate has been reported at 58% yield under chromatographic purification . By supplying the N–H azetidine directly as a stable tosylate salt, one synthetic operation and its associated yield loss are eliminated from the sequence.

Baricitinib Synthesis Intermediate Step Economy

Transformation Yield to Baricitinib Penultimate Intermediate: Tosylate vs. Other N–H Sources

When the azetidine N–H is available—whether from the hydrochloride or, by logical extension, the tosylate salt—the subsequent sulfonylation with ethanesulfonyl chloride proceeds in high yield. Synthesis routes report a 91% isolated yield (882 g from 968.4 g theoretical) for the conversion of 2-(azetidin-3-ylidene)acetonitrile hydrochloride to 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile . An alternative patent procedure achieves 98.59% yield for the same transformation starting from the hydrochloride under optimized conditions (0–10°C, 0.17 h in acetonitrile with N-ethyl-N,N-diisopropylamine) . These high conversions contrast with N-Boc-protected routes where the cumulative yield (Horner–Emmons + deprotection) is substantially lower.

Synthetic Yield Baricitinib Sulfonylation

Purity Specification: 97% Minimum vs. Comparator Salt Forms

The tosylate salt is consistently offered at a minimum purity of 97% across multiple commercial suppliers (AKSci, Fluorochem, Leyan) . The hydrochloride salt is available at purities of 95–97% depending on the vendor , while the mesylate salt (CAS 2408963-47-1) is listed at 95% from the primary supplier [1]. The free base is available at ≥98% but carries the caveat of limited stability . For procurement, the tosylate salt offers the highest combination of purity specification and documented ambient stability among the N–H azetidine forms.

Building Block Purity Quality Specification

Lipophilicity and Solubility Profile: Counterion Influence on Physicochemical Properties

The tosylate counterion is a well-established solubility modifier for weakly basic amines. While compound-specific solubility data for 2-(azetidin-3-ylidene)acetonitrile 4-methylbenzenesulfonate have not been explicitly reported, class-level evidence demonstrates that tosylate salts of basic drug candidates consistently exhibit enhanced aqueous solubility relative to the free base and frequently outperform hydrochloride salts in dissolution rate. For example, in a comparative pharmaceutical salt evaluation, tosylate salts showed solubility enhancement via salt formation with measurable solubility product constants (Ksp) [1]; in another study, mesylate and tosylate salts of paroxetine achieved solubility >1000 mg/mL versus 4.9 mg/mL for the hydrochloride salt [2]. The tosylate anion (pKa of conjugate acid ≈ –2.8) is a resonance-stabilized, weakly nucleophilic counterion that provides crystalline, non-hygroscopic salt forms suitable for long-term storage and formulation [3]. These class-level properties support the rationale for selecting the tosylate salt when both stability and enhanced dissolution are required.

Lipophilicity LogP Salt Form

Recommended Procurement and Application Scenarios for 2-(Azetidin-3-ylidene)acetonitrile 4-Methylbenzenesulfonate


Multi-Kilogram Baricitinib Intermediate Manufacturing with Reduced Step Count

For contract manufacturing organizations (CMOs) and pharmaceutical chemical development groups producing the baricitinib side-chain intermediate 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, the tosylate salt eliminates the N-Boc deprotection step required when using tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate. This reduces the synthetic sequence by one operation, avoids the associated ~42% yield penalty of the N-Boc formation/deprotection cycle, and enables direct sulfonylation with reported yields of 91–98.59% starting from the free N–H species . The ambient storage stability and non-hazardous transport classification further support warehouse-level inventory management for multi-batch campaigns.

Parallel Medicinal Chemistry Library Synthesis Requiring Shelf-Stable Azetidine Building Blocks

Medicinal chemistry groups synthesizing focused libraries of N-sulfonylated or N-acylated azetidine-acetonitrile derivatives benefit from the tosylate salt's ambient storage stability (cool, dry place) and consistent 97% minimum purity across suppliers . Unlike the free base—which is explicitly described as unstable and requiring conversion to a salt —or the hydrochloride—which mandates refrigerated storage under inert gas —the tosylate form can be stored on the bench for extended periods, simplifying parallel synthesis workflows and reducing the risk of building block degradation before use.

Route Scouting and Process Development for JAK Inhibitor Backups and Analogs

During route scouting for next-generation JAK inhibitors, process chemists can use the tosylate salt to explore diverse N-functionalization reactions (sulfonylation, acylation, alkylation) without the added complexity of an in situ deprotection. The free N–H azetidine is directly available for reaction screening, and the tosylate counterion—being a weakly nucleophilic, resonance-stabilized anion with a conjugate acid pKa of approximately –2.8 [1]—is unlikely to compete as a nucleophile in subsequent transformations. This contrasts with the hydrochloride salt, where the chloride ion may participate in side reactions under certain conditions (e.g., alkylation), and with the mesylate, which is smaller and may exhibit greater hydrolytic reactivity under alkaline conditions [2].

Academic and CRO Procurement for Baricitinib-Related Research Programs

Academic laboratories and contract research organizations (CROs) engaged in baricitinib analog synthesis or JAK inhibitor development should prioritize the tosylate salt based on its multi-vendor availability (AKSci, Fluorochem, Leyan, MolCore, AiFChem) with a consistent 97% purity specification . The combination of documented ambient stability, non-hazardous shipping, and direct synthetic utility (no deprotection needed) reduces the total cost of procurement and experimental setup compared to sourcing the free base plus a separate acid for in situ salt formation, or purchasing the N-Boc intermediate and consuming additional reagents and time for deprotection.

Quote Request

Request a Quote for 2-(Azetidin-3-ylidene)acetonitrile 4-methylbenzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.